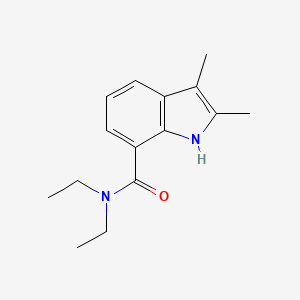![molecular formula C23H27N3O3 B7538726 N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide, commonly known as DAA-1106, is a synthetic compound that belongs to the benzamide class of drugs. It is a potent and selective agonist of the sigma-1 receptor, which plays a crucial role in regulating various physiological processes. Over the years, DAA-1106 has gained significant attention in the scientific community for its potential therapeutic applications in various diseases.
作用機序
DAA-1106 exerts its effects by binding to the sigma-1 receptor, a transmembrane protein that is widely expressed in various tissues, including the central nervous system, immune system, and peripheral organs. The sigma-1 receptor plays a crucial role in regulating various physiological processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, DAA-1106 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and regulation of protein folding. It has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
実験室実験の利点と制限
One of the major advantages of using DAA-1106 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor and reduces the risk of off-target effects. However, one of the limitations of using DAA-1106 is its poor solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are several potential future directions for research on DAA-1106. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in cancer therapy, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to elucidate the mechanism of action of DAA-1106 and to identify potential off-target effects.
合成法
DAA-1106 can be synthesized using a variety of methods, including the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide. Another method involves the reaction of 2,3-dimethylaniline with ethyl 2-(1-methyl-2-oxopropyl)benzoate, followed by the reaction of the resulting compound with N-methyl-4-(2-oxopiperidin-1-yl)benzamide.
科学的研究の応用
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. DAA-1106 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, it has been shown to have antitumor activity in various cancer cell lines.
特性
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-7-6-8-20(17(16)2)24-21(27)15-25(3)23(29)18-10-12-19(13-11-18)26-14-5-4-9-22(26)28/h6-8,10-13H,4-5,9,14-15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNLSTISUSUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)C(=O)C2=CC=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)





![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)


![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)